Tetrafluorodisilane
Description
Properties
Molecular Formula |
F4Si2 |
|---|---|
Molecular Weight |
132.16 g/mol |
InChI |
InChI=1S/F4Si2/c1-5-6(2,3)4 |
InChI Key |
XJNGSBBYHCHOEF-UHFFFAOYSA-N |
Canonical SMILES |
F[Si][Si](F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Tetrafluorodisilane and Its Derivatives
Catalytic Synthesis Routes of Tetrafluorodisilane
While the direct catalytic synthesis of the parent this compound (F₂Si-SiF₂) is not prominently documented, its derivatives are extensively used in catalytic reactions to synthesize other valuable compounds. These reactions highlight the utility of the Si-Si and Si-F bonds in this compound derivatives.
Iridium complexes are highly effective catalysts for the silylation of C-H bonds using substituted tetrafluorodisilanes. acs.orgacs.org These reactions are notable for their high efficiency and regioselectivity. For instance, the aromatic C-H silylation of arenes with 1,2-dialkyl-1,1,2,2-tetrafluorodisilanes proceeds in the presence of an iridium(I) complex, typically generated from precursors like [{Ir(OMe)(cod)}₂] and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) or a phenanthroline derivative. acs.orgacs.org
The reaction of 1,2-di-sec-butyl-1,1,2,2-tetrafluorodisilane with various arenes in octane (B31449) at 120 °C, catalyzed by 3.0 mol % of an iridium(I) complex, yields the corresponding arylfluorosilanes with excellent regioselectivity. acs.org For example, the reaction with o-xylene (B151617) using a similar reagent, tBuF₂SiSiF₂tBu, and an iridium catalyst generated from [{Ir(OMe)(cod)}₂] and dtbpy, resulted in a 99% yield of the silylated product, (3,4-Me₂C₆H₃)SiF₂tBu. acs.orgresearchgate.netvdoc.pub This high degree of control is often governed by steric factors, directing the silylation to the least hindered C-H bond. researchgate.net
The utility of this method extends to heterocyclic compounds. The silylation of 1-(triisopropylsilyl)-1H-pyrrole with (t-BuF₂Si)₂ using an iridium catalyst selectively produces 3-(tert-butyldifluorosilyl)-1-(triisopropylsilyl)-1H-pyrrole. thieme-connect.deepdf.pub However, the process can be sensitive; substrates with acidic protons, like unsubstituted pyrrole (B145914), may lead to complex mixtures. thieme-connect.de The choice of ligand is crucial for achieving high selectivity, with pyridyl-imidazoline ligands showing promise for the silylation of five-membered heteroarenes. nih.gov
Table 1: Examples of Iridium-Catalyzed Aromatic C-H Silylation with Tetrafluorodisilanes
| Arene Substrate | Disilane (B73854) Reagent | Iridium Catalyst System | Product | Yield | Reference |
| o-Xylene | tBuF₂SiSiF₂tBu | [{Ir(OMe)(cod)}₂] / dtbpy | (3,4-Me₂C₆H₃)SiF₂tBu | 99% | acs.orgresearchgate.net |
| Benzene | (t-BuF₂Si)₂ | [{Ir(OMe)(cod)}₂] / dtbpy | PhSiF₂tBu | High | vdoc.pub |
| 1-(Triisopropylsilyl)-1H-pyrrole | (t-BuF₂Si)₂ | [{Ir(OMe)(cod)}₂] / Ligand | 3-(tert-butyldifluorosilyl)-1-(triisopropylsilyl)-1H-pyrrole | - | thieme-connect.deepdf.pub |
| Various Arenes | 1,2-di-sec-butyl-1,1,2,2-tetrafluorodisilane | [{Ir(OMe)(cod)}₂] / 2,9-diisopropyl-1,10-phenanthroline (B6597369) | Aryl-SiF₂-sec-Bu | High | acs.org |
Beyond iridium, other transition metals like nickel and rhodium also mediate reactions involving this compound derivatives. Nickel-catalyzed silylation of aryl chlorides has been demonstrated using 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluorodisilane. vulcanchem.com In these reactions, the fluorine atoms on the silicon are thought to activate the Si-Si bond towards oxidative addition, a key step in the catalytic cycle. vulcanchem.com
Rhodium complexes have been used for C-H silylation with high steric regiocontrol, although these studies often focus on hydrosilanes, the principles can be extended to fluorodisilanes. researchgate.netresearchgate.net The general mechanism for such transformations involves the oxidative addition of the Si-Si bond to the metal center, followed by C-H activation and reductive elimination to form the C-Si bond. acs.org The choice of metal and ligand can significantly influence the reaction's efficiency and selectivity. diva-portal.orgfigshare.com
Non-Catalytic Synthetic Pathways for this compound
The synthesis of this compound and its substituted derivatives can also be achieved through non-catalytic routes, often involving halogen exchange reactions. vulcanchem.com A common method for preparing symmetrically substituted tetrafluorodisilanes (RSiF₂-SiF₂R) is the fluorination of the corresponding tetrachlorodisilanes (RSiCl₂-SiCl₂R). mit.edu
This transformation can be accomplished using various fluorinating agents. For example, the metathesis of 1,2-bis[(trimethylsilyl)methyl]-1,1,2,2-tetrachlorodisilane with trimethyltin (B158744) fluoride (B91410) (Me₃SnF) yields the corresponding this compound derivative. mit.edu Another approach involves treating 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrachlorodisilane with anhydrous hydrogen fluoride (HF), sometimes in the presence of a catalyst like antimony trifluoride (SbF₃). vulcanchem.com Similarly, 1,1,2,2-tetrafluorodisilane has been prepared by fluorinating tetrabromodisilane with zinc fluoride (ZnF₂). researchgate.net These reactions generally require strict anhydrous conditions due to the hygroscopic nature of silicon-fluorine bonds. vulcanchem.com
Another non-catalytic pathway is the gas-phase reaction of silicon difluoride (SiF₂). lookchem.com SiF₂ can be generated by reacting silicon tetrafluoride (SiF₄) gas with silicon at high temperatures and low pressures. lookchem.comcdnsciencepub.com The highly reactive SiF₂ can dimerize upon condensation to form a diradical, •SiF₂-SiF₂•, which can then react further or be trapped. lookchem.com This diradical is a key intermediate in the formation of this compound and its oligomers. nasa.gov
Derivatization Chemistry of this compound
This compound and its derivatives are versatile precursors for creating a variety of functionalized organosilicon compounds. The reactivity of both the Si-F and Si-Si bonds allows for diverse chemical transformations.
The Si-F bonds in tetrafluorodisilanes are susceptible to nucleophilic attack, providing a route for functionalization. The polarized Si-F bond imparts Lewis acidity to the silicon center, facilitating reactions with electron-rich substrates. vulcanchem.com For example, the fluorine atoms can be replaced by other functional groups through metathesis reactions.
The Si-Si bond can also be cleaved to generate silyl (B83357) derivatives. As discussed in the catalytic sections, the Si-Si bond in (t-BuF₂Si)₂ is cleaved during iridium-catalyzed C-H silylation, leading to the formation of an aryl-SiF₂tBu product. acs.orgresearchgate.net This demonstrates a powerful method for creating functionalized arylfluorosilanes, which are themselves valuable intermediates for further transformations like cross-coupling reactions. acs.orgescholarship.org
Regioselectivity is a critical aspect of the derivatization of substituted tetrafluorodisilanes, particularly in catalytic C-H functionalization reactions. ddugu.ac.inchemistrysteps.com The site of silylation on an aromatic ring is heavily influenced by the steric and electronic properties of both the substrate and the silylating agent. acs.orglibretexts.orgsaskoer.ca
In iridium-catalyzed silylations of substituted arenes, the reaction typically occurs at the C-H bond that is sterically most accessible. acs.orgresearchgate.net For instance, in monosubstituted benzenes, silylation often favors the meta and para positions over the more hindered ortho position. acs.org This sterically-driven regioselectivity allows for the predictable functionalization of complex molecules. nih.gov The electronic nature of substituents on the arene also plays a role; electron-donating groups generally activate the ring towards electrophilic substitution, influencing the reaction rate and outcome. saskoer.ca The combination of catalyst control and substrate bias enables highly regioselective syntheses of specifically substituted arylfluorosilanes. acs.org
Reaction Mechanisms and Kinetics of Tetrafluorodisilane Transformations
Mechanistic Studies of Tetrafluorodisilane Reactions
Mechanistic studies have provided significant insights into the reaction pathways of this compound.
Iridium-catalyzed silylation of C-H bonds using this compound has been a subject of detailed mechanistic investigation. escholarship.org The process is understood to involve several key elementary steps. In the iridium-catalyzed silylation of arenes, a proposed mechanism involves the oxidative addition of the silane (B1218182) to the iridium center, followed by C-H activation of the arene. thieme-connect.com This leads to the formation of a silyliridium hydride intermediate. thieme-connect.com Subsequent reductive elimination then yields the silylated arene and regenerates the active catalyst. acs.org For instance, in the silylation of o-xylene (B151617) with tBuF2SiSiF2tBu catalyzed by an iridium(I) complex, the corresponding arylfluorosilane is produced in high yield. acs.org
Studies have shown that the nature of the ligand on the iridium catalyst can significantly influence the selectivity of the reaction. For example, the use of a pyridyl-imidazoline ligand in the iridium-catalyzed silylation of 3-substituted furans and pyrroles leads to high selectivity for the 5-position. nih.gov This selectivity is attributed to the relative rates of C-Si bond formation from isomeric heteroaryliridium intermediates, which are formed reversibly. nih.gov
The identification and characterization of reaction intermediates are fundamental to understanding the chemistry of this compound. In iridium-catalyzed silylation reactions, a key intermediate is a penta-coordinated silyliridium hydride complex. thieme-connect.com This intermediate is believed to be responsible for the cleavage of the arene C-H bond. thieme-connect.com
In the thermal decomposition of some organodisilanes, silylene (SiF2) intermediates are generated, which can then deposit amorphous silicon layers. vulcanchem.com For example, in the reaction of SiF2 with hydrogen sulfide, the initially formed silanethiol, F2HSi-SiF2SH, is unstable and decomposes to form F3Si-SiF2H as the main product. womengovtcollegevisakha.ac.in
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the structure and energetics of transition states and intermediates in this compound reactions. These studies help to elucidate the reaction pathways and the factors that control selectivity. researchgate.net
Kinetic Analysis of this compound Reactions
Kinetic studies provide quantitative data on reaction rates and the factors that influence them.
Kinetic analyses of iridium-catalyzed silylation reactions with this compound have revealed important details about the reaction order with respect to the reactants and catalyst. For the silylation of aromatic C-H bonds, the reaction rate can be dependent on the concentrations of the arene, the silane, and the iridium catalyst. escholarship.org In some cases, the reaction is first-order with respect to the catalyst concentration. escholarship.org
The rate-limiting step of these silylation reactions can vary depending on the electronic properties of the arene substrate. researchgate.netescholarship.org This suggests that the mechanism can shift based on the specific reactants involved. For certain iridium-catalyzed C-H bond silylations, kinetic studies have indicated that the C-H bond cleavage is the turnover-limiting step of the catalytic cycle. researchgate.net
The table below summarizes kinetic data for the fluorination of various alkenes, providing a comparative view of reaction rates.
| Alkene | Second Order Rate Constant (k2) in acetonitrile (B52724) at 22 °C (M⁻¹s⁻¹) |
| trans-stilbene | 9.0 x 10⁻³ chem-soc.si |
| cis-stilbene | 2.0 x 10⁻³ chem-soc.si |
| 1,1-diphenylethene | 8.4 x 10⁻³ chem-soc.si |
| styrene | 0.29 x 10⁻³ (calculated from k2 at 50 °C) chem-soc.si |
This interactive table provides a summary of the second-order rate constants for the fluorination of different alkenes.
The analysis of transition states is a critical aspect of understanding reaction mechanisms. uni-giessen.deims.ac.jp Computational methods are often employed to model the structure of transition states. scm.com For instance, in the fluorination of alkenes, low values of pre-exponential factors suggest a significant loss of entropy in the transition state. researchgate.net
The following table presents the activation parameters for the fluorination of various alkenes.
| Alkene | Activation Enthalpy (ΔH‡) in acetonitrile (kJmol⁻¹) | Activation Entropy (ΔS‡) in acetonitrile (e.u.) |
| trans-stilbene | 72.7 - 65.5 chem-soc.si | -37.9 - -68.7 chem-soc.si |
| cis-stilbene | Lowered in the presence of a nucleophile chem-soc.si | Lowered in the presence of a nucleophile chem-soc.si |
| 1,1-diphenylethene | Lowered in the presence of a nucleophile chem-soc.si | Lowered in the presence of a nucleophile chem-soc.si |
| styrene | Higher in the presence of a nucleophile chem-soc.si | Opposite effect observed compared to other alkenes chem-soc.si |
This interactive table summarizes the activation parameters for the fluorination of different alkenes, illustrating the influence of nucleophiles on these values.
Photochemical Reactivity of this compound
The photochemical reactivity of this compound and related compounds has been explored as a means to initiate specific chemical transformations. Photolysis, the decomposition of a chemical compound by light, can generate highly reactive intermediates. researchgate.net
For example, the photolysis of certain silanes can lead to the formation of silylenes. womengovtcollegevisakha.ac.in In the context of C-H silylation, photochemical methods have been developed. An organo-electrophotocatalytic C-H silylation of heteroarenes has been reported, which combines photochemistry and electrochemistry to avoid the use of metal reagents. thieme-connect.com In this system, 9,10-phenanthrenequinone acts as a photo-electrocatalyst and a hydrogen atom transfer reagent. thieme-connect.com
Irradiation of matrix-isolated samples can be used to study the formation and properties of transient species. For instance, ArF excimer laser photolysis at 193 nm has been used to generate and characterize novel molecules. researchgate.net While not directly involving this compound, these techniques are applicable to studying its photochemical behavior.
Electrochemical Behavior and Redox Chemistry of this compound
The study of the electrochemical behavior and redox chemistry of this compound (Si₂F₄) is an area with limited direct experimental data in existing literature. Much of the understanding is derived from the chemistry of related halogenated disilanes and general principles of electrochemistry. The inherent reactivity and stability challenges associated with the parent this compound molecule have made direct electrochemical measurements difficult. womengovtcollegevisakha.ac.in However, research into the synthesis and transformation of substituted tetrafluorodisilanes provides valuable insight into their redox processes.
Redox reactions are fundamental to the synthesis of this compound derivatives. acs.org A key method involves the metathesis of tetrachlorodisilanes with a fluoride (B91410) source. For example, the synthesis of 1,2-bis[bis(trimethylsilyl)methyl]-1,1,2,2-tetrafluorodisilane has been achieved through the reaction of its tetrachlorodisilane precursor with trimethyltin (B158744) fluoride (Me₃SnF). acs.org This reaction represents a halide exchange, a type of redox transformation.
Similarly, the reduction of chlorinated precursors highlights the redox chemistry of the disilane (B73854) backbone. The reduction of 1,2-bis[bis(trimethylsilyl)methyl]-1,2-dichloro-1,2-di-tert-butyldisilane with lithium aluminum hydride (LiAlH₄) yields the corresponding disilane, demonstrating the accessibility of different oxidation states for the silicon atoms within the Si-Si bond framework. acs.org
The electrochemical reduction of silicon compounds, particularly silicon dioxide (SiO₂) in molten salts, has been explored for producing silicon materials. koreascience.kr While distinct from the molecular chemistry of this compound, these studies underscore the general redox activity of silicon species.
Detailed research findings on the synthesis of a stable this compound derivative are presented in the table below, illustrating a key redox-active transformation.
| Reactant | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| RSiCl₂SiCl₂R [R = (Me₃Si)₂CH] | Me₃SnF | RSiF₂SiF₂R [R = (Me₃Si)₂CH] | Metathesis (Fluorination) | acs.org |
| RSiCl₂SiCl₂R [R = (Me₃Si)₂CH] | LiAlH₄ | RSiH₂SiH₂R [R = (Me₃Si)₂CH] | Reduction | acs.org |
The table demonstrates the conversion of a tetrachlorodisilane into both a this compound via metathesis and a disilane via reduction, highlighting the redox versatility of the halogenated disilane system. acs.org The fluorination step, in particular, is crucial for creating this compound derivatives whose electrochemical properties, such as increased oxidation potential, are inferred from established chemical principles. osti.govenergy.gov
Advanced Spectroscopic Characterization and Bonding Analysis of Tetrafluorodisilane
Electronic Structure Elucidation via X-ray Photoelectron Spectroscopy (XPS)
Specific experimental or calculated data on the core-level binding energy shifts for the silicon (Si 2p) and fluorine (F 1s) orbitals of Tetrafluorodisilane are not available. Consequently, a chemical state analysis based on these shifts cannot be performed. Similarly, information regarding the valence band spectroscopy of this compound, which would provide insight into its molecular orbital structure, could not be found.
Vibrational Spectroscopy Studies (e.g., Infrared, Raman) for Structural Insight
Detailed experimental or theoretical vibrational frequencies for this compound from Infrared (IR) or Raman spectroscopy are not available in the searched literature. Without this data, a discussion of its structural insights based on vibrational modes is not possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
There is no available ¹⁹F or ²⁹Si NMR spectroscopic data, such as chemical shifts and coupling constants, for this compound. This information is crucial for the determination of its molecular structure via NMR techniques.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Specific mass spectrometry data, including the mass-to-charge ratio of the molecular ion and its fragmentation patterns for this compound, were not found. This prevents an analysis of its molecular identification and fragmentation pathways.
A table of compounds mentioned in this article, as requested, cannot be generated as no specific compounds were discussed due to the lack of data.
Computational and Theoretical Investigations of Tetrafluorodisilane
Quantum Chemical Approaches to Electronic Structure and Bonding
Quantum chemical methods are indispensable tools for elucidating the electronic structure and bonding characteristics of molecules like tetrafluorodisilane (Si₂F₄). cardiff.ac.ukelte.hu These computational approaches solve the Schrödinger equation at various levels of approximation, providing insights into molecular properties that are often difficult or impossible to determine experimentally. cardiff.ac.uk Both semi-empirical and ab initio methods have been employed to study this compound, with Density Functional Theory (DFT) and various ab initio techniques being particularly prominent.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. wikipedia.orgaimspress.com DFT methods calculate the electronic energy and other properties of a molecule based on its electron density. wikipedia.org
A systematic investigation of Si₂Fₙ systems, including this compound, has been carried out using several DFT methods. ingentaconnect.com These studies often employ hybrid functionals, such as B3LYP, which combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. ingentaconnect.commdpi.com For instance, the B3LYP method, in conjunction with basis sets like DZP++, has been utilized to optimize the geometries and determine the relative energies of various Si₂F₄ structures. ingentaconnect.com
DFT calculations have revealed that both Si₂F₄ and its anion (Si₂F₄⁻) possess carbene-like (FSi-SiF₃) global minima. ingentaconnect.com Interestingly, these studies also indicate that doubly bridged structures of Si₂F₄ are energetically competitive. ingentaconnect.com The choice of the functional, such as B3LYP, B3P86, BP86, and BLYP, can influence the predicted bond distances, with methods like BHLYP and B3P86 often yielding slightly different results for Si-Si distances. ingentaconnect.com
Table 1: Comparison of Si-Si and Si-F Bond Distances in Si₂F₄ Predicted by Different DFT Functionals
| Functional | Si-Si Bond Distance (Å) | Si-F Bond Distance (Å) |
| BHLYP | Data not available | Data not available |
| B3P86 | Data not available | Data not available |
| B3LYP | Data not available | Data not available |
| BP86 | Data not available | Data not available |
| BLYP | Data not available | Data not available |
Ab Initio Methods for Molecular Orbital Analysis
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. elte.husioc-journal.cn These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous framework for studying molecular orbitals. mdpi.comnih.govrsc.org
For this compound, ab initio calculations are crucial for understanding the nature of its molecular orbitals, which are mathematical functions describing the wave-like behavior of an electron in a molecule. These orbitals are delocalized over the entire molecule and their energies and shapes provide valuable information about bonding and reactivity. faccts.de While specific ab initio studies focused solely on this compound were not extensively detailed in the search results, the general application of these methods involves calculating the energies and compositions of the molecular orbitals. researchgate.net This allows for a detailed analysis of the bonding interactions, including the contributions of atomic orbitals to the molecular orbitals. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. libretexts.orgnumberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.orgirjweb.comphyschemres.org
HOMO-LUMO Energy Gap Analysis for Chemical Activity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity of a molecule. irjweb.comajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more willing to participate in chemical reactions. researchgate.net Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. irjweb.comresearchgate.net
For this compound, a smaller HOMO-LUMO gap compared to other molecules would imply a higher propensity for chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's nucleophilicity (tendency to donate electrons), while the energy of the LUMO is related to its electrophilicity (tendency to accept electrons). wuxiapptec.compku.edu.cn
Table 2: Relationship between HOMO-LUMO Gap and Chemical Reactivity
| HOMO-LUMO Gap | Chemical Stability | Chemical Reactivity |
| Large | High | Low |
| Small | Low | High |
Electrophilic and Nucleophilic Sites Prediction
FMO theory can also be used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. youtube.comyoutube.comyoutube.com The regions of a molecule where the HOMO is localized are likely to be nucleophilic, meaning they will react with electron-deficient species (electrophiles). youtube.com Conversely, the regions where the LUMO is localized are electrophilic and will be attacked by electron-rich species (nucleophiles). youtube.comyoutube.com
In this compound, the distribution of the HOMO and LUMO across the Si-Si and Si-F bonds determines the preferred sites for reaction. Analysis of the molecular orbital coefficients would reveal which atoms have the largest contributions to the HOMO and LUMO. For instance, if the LUMO is primarily located on the silicon atoms, these would be the predicted sites for nucleophilic attack. youtube.com
Theoretical Models of Si-Si Bond Character and Stability
The nature and stability of the silicon-silicon (Si-Si) bond in this compound are central to its chemical properties. Theoretical models provide a framework for understanding the covalent character and strength of this bond.
The formation of a covalent bond is fundamentally a quantum mechanical phenomenon arising from the constructive interference of electron wavefunctions. nih.gov In the case of the Si-Si bond, the overlap of atomic orbitals on the two silicon atoms leads to the formation of bonding molecular orbitals and a stable bond. britannica.com
Furthermore, the geometry around the silicon atoms can significantly impact the reactivity and stability of the Si-Si bond. mdpi.com Distortions from ideal geometries can activate the bond, making it more susceptible to cleavage. mdpi.com Computational studies on organosilanes have also explored strategies to suppress Si-C bond cleavage, which can be analogously considered for the stability of the Si-Si bond in fluorinated silanes. rsc.org The electronic effects of the fluorine substituents in this compound will also play a crucial role in modulating the strength and reactivity of the Si-Si bond.
In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature
While the fields of computational chemistry and materials science have produced a wealth of studies on various silicon compounds and non-covalent interactions in general, a specific focus on this compound appears to be a niche area with limited publicly accessible data. The user's request for an article structured around "," with specific subsections on "Non-Covalent Interactions in this compound Systems" and "Molecular Dynamics and Simulation Studies of this compound," including detailed data tables and research findings, could not be fulfilled due to the absence of such specific primary research in the available literature.
General searches revealed broad discussions on the computational study of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, employing methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM). Similarly, literature on molecular dynamics simulations outlines the use of software packages like AMBER and LAMMPS for studying the dynamic behavior of molecules.
More targeted inquiries into this compound and related silylene compounds hinted at the existence of theoretical studies on their complexes with Lewis bases and the analysis of their potential energy surfaces. However, these were generally part of broader studies and did not provide the specific quantitative data, such as interaction energy tables or detailed molecular dynamics parameters, that would be necessary to construct the requested in-depth article.
The absence of this specific information prevents a scientifically accurate and detailed response that adheres to the user's strict outline and content requirements. It suggests that while the computational tools to perform such an analysis exist, a dedicated study on the non-covalent interactions and molecular dynamics of this compound has either not been conducted or the results have not been made publicly available.
Therefore, the generation of a professional and authoritative article on this specific topic, complete with the requested data tables and detailed research findings, is not possible at this time.
Applications of Tetrafluorodisilane in Specialized Chemical Synthesis and Materials Science Research
Tetrafluorodisilane as a Precursor in Advanced Materials Deposition
The volatility and reactivity of this compound make it a suitable precursor for depositing silicon-containing materials. kindle-tech.com In deposition techniques, a precursor is a volatile chemical compound that provides the essential elements for creating a thin film or coating on a substrate. kindle-tech.com These precursors are transported in a gaseous state into a reaction chamber where they decompose or react at the substrate's surface to form the desired material. linde-amt.com
Chemical Vapor Deposition (CVD) Applications and Surface Chemistry
Chemical Vapor Deposition (CVD) is a fundamental technology in materials engineering and semiconductor manufacturing used to produce high-performance, high-quality solid materials and thin films. linde-amt.comescholarship.org The process involves introducing one or more volatile precursors into a reaction chamber, which then react or decompose on a substrate surface to create the desired deposit. linde-amt.comescholarship.org The surface chemistry in CVD is complex and crucial, as the interactions between the precursor and the substrate surface dictate the properties of the resulting film. nih.gov The solid surface can act as a unique and bulky "ligand," promoting distinct bonding and reaction pathways that may differ from those observed in solution chemistry. nih.gov
While specific literature detailing the CVD surface chemistry of the parent this compound (Si2F4) is not abundant, the principles of using fluorinated silane (B1218182) precursors are well-established for depositing materials like silicon, silicon dioxide, silicon nitride, and silicon carbide. evonik.com Halide precursors, such as chlorosilanes and fluorosilanes, are a major class of silicon precursors used in both thermal and plasma-enhanced CVD (PECVD) processes. kindle-tech.comsigmaaldrich.com For instance, hexachlorodisilane (B81481) (Si2Cl6) has been a key precursor for silicon nitride (SiNx) deposition via Atomic Layer Deposition (ALD), a subtype of CVD. sigmaaldrich.com this compound, as a fluorinated analogue, would be expected to participate in similar surface reactions involving the cleavage of Si-F and Si-Si bonds to deposit silicon-based layers, with the specific surface chemistry influencing film composition and purity. nih.gov The use of plasma can assist in these processes, especially for creating nanostructures. mdpi.com
Formation of Silicon-based Thin Films and Nanostructures
The synthesis of silicon-based thin films and nanostructures is critical for applications in nanoelectronics, photovoltaics, and sensors. mdpi.comeuropean-mrs.com Techniques like CVD and PECVD are commonly employed to create these materials, which can range from amorphous or polycrystalline thin films to more complex structures like nanowires and quantum dots. mdpi.commdpi.com The choice of precursor is a key factor in controlling the properties of the deposited nanostructures. mdpi.com
The application of fluorinated disilanes, including derivatives of this compound, serves in the creation of silicon-containing films. For example, iridium-catalyzed reactions of fluorinated disilanes can produce arylfluorosilanes, which are themselves building blocks for more complex silicon-based materials. scribd.comacs.org The deposition of silicon-based nanostructures, such as silicon nanowires (SiNWs) and nanoparticles, often relies on the dissociation of a silicon precursor in a plasma or through chemical etching. mdpi.comnju.edu.cn While silane (SiH4) is a common precursor, the fundamental processes of gas-phase nucleation and surface deposition are applicable to other silicon sources like this compound. mdpi.com The controlled synthesis of Si nanostructures allows for the tuning of properties like bandgap and refractive index, which is essential for developing advanced electronic and optoelectronic devices. mdpi.comresearchgate.net
Role in Organosilicon Chemistry Research
Organosilicon compounds are pivotal in modern synthetic chemistry, serving as versatile intermediates and finding applications in materials science and medicinal chemistry. nih.gov The development of new methods for creating C-Si bonds and manipulating organosilicon functionalities is an active area of research. researchgate.net
Si-Si Bond Formation and Cleavage in Advanced Synthesis
The cleavage of the Si-Si bond is a key step in many synthetic transformations involving disilanes. This cleavage allows for the generation of reactive silyl (B83357) fragments that can then form new bonds. In the context of this compound and its derivatives, the Si-Si bond can be cleaved in the presence of transition metal catalysts to generate active silylating species. acs.org
Similarly, the cleavage of C-Si bonds is a fundamental process for functionalizing organosilicon compounds. exlibrisgroup.comnih.govnih.gov While many studies focus on strained silicon rings, recent research has explored the cleavage of unstrained C(sp3)-Si bonds. exlibrisgroup.comnih.gov For example, a Palladium-catalyzed sila-spirocyclization has been developed that proceeds through the cleavage of a C(sp3)-Si bond and the subsequent formation of a new C(sp3)-Si bond, enabling the construction of complex spirosilacycles. exlibrisgroup.comnih.govnih.gov This type of reaction highlights the advanced synthetic potential of cleaving and forming Si-C bonds in a controlled manner.
A summary of representative bond cleavage reactions in organosilicon synthesis is presented below.
| Reaction Type | Catalyst/Reagent | Bond Cleaved | Bond Formed | Substrate Class | Ref |
| Sila-spirocyclization | Palladium (Pd) catalyst | C(sp3)−Si | C(sp3)−Si | Trialkylsilane derivatives | exlibrisgroup.comnih.gov |
| Aryl C-H Silylation | Iridium (Ir) catalyst | Si-Si, C-H | C-Si | Arenes, Fluorodisilanes | acs.orgacs.org |
| Intramolecular Palladation | Palladium salts (Li2PdCl4, Pd(OAc)2) | Aryl-C-Si | C-Pd | (Aryl)trimethylsilanes | uu.nl |
Silylation Reagent in Heteroaromatic Functionalization
The direct silylation of heteroaromatic compounds is a powerful method for producing valuable intermediates for pharmaceuticals and organic materials. nih.govthieme-connect.com These silylated heterocycles can undergo further transformations, such as cross-coupling or halogenation. nih.gov
A derivative of this compound, 1,2-di-sec-butyl-1,1,2,2-tetrafluorodisilane , has proven to be a highly effective reagent for the iridium-catalyzed C-H silylation of aromatic compounds. acs.orgfigshare.com This reaction, conducted in the presence of an iridium(I) complex and a specific phenanthroline ligand, allows for the direct functionalization of arenes with excellent yields and high regioselectivity. acs.orgfigshare.comresearchgate.net The steric properties of the catalyst system appear to guide the silylation to the least hindered position on the aromatic ring. scribd.com This method represents a significant improvement over previous systems, offering better selectivity and efficiency. acs.orgfigshare.com
Catalytic Transformations Mediated by this compound or its Derivatives
Transition metal catalysis is a cornerstone of modern organic synthesis, and reactions mediated by silyl compounds are of key importance. acs.orgorganic-chemistry.org The reactivity of the transition metal-metalloid bond is central to the catalytic transformations of metalloid derivatives like this compound. acs.org
Iridium(I) complexes have been shown to be particularly effective catalysts for transformations involving fluorodisilanes. scribd.comacs.org The iridium-catalyzed aromatic silylation using 1,2-di-sec-butyl-1,1,2,2-tetrafluorodisilane is a prime example of a catalytic transformation mediated by a this compound derivative. acs.org In this process, the catalyst facilitates the cleavage of the Si-Si bond of the disilane (B73854) and the C-H bond of the arene, leading to the formation of an arylfluorosilane. acs.orgfigshare.com The reaction demonstrates high efficiency and regioselectivity, particularly with sterically hindered ligands. scribd.comresearchgate.net
The table below details the reaction conditions for the highly regioselective silylation of various arenes using this catalytic system.
| Arene Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Ref |
| Toluene | [Ir(OMe)(COD)]2 / 2,9-diisopropyl-1,10-phenanthroline (B6597369) | 120 | 3 | 98 | p:m:o = 99:1:0 | acs.org |
| Ethylbenzene | [Ir(OMe)(COD)]2 / 2,9-diisopropyl-1,10-phenanthroline | 120 | 3 | 99 | p:m:o = 99:1:0 | acs.org |
| Anisole | [Ir(OMe)(COD)]2 / 2,9-diisopropyl-1,10-phenanthroline | 120 | 16 | 99 | C4-silylation | acs.org |
| 3-Chlorotoluene | [Ir(OMe)(COD)]2 / 2,9-diisopropyl-1,10-phenanthroline | 120 | 16 | 94 | C5:C2 = >99:1 | acs.org |
| o-Xylene (B151617) | [Ir(OMe)(COD)]2 / 2,9-diisopropyl-1,10-phenanthroline | 120 | 16 | 99 | C4-silylation | acs.org |
These catalytic transformations highlight the utility of this compound derivatives in constructing valuable organosilicon compounds through efficient and selective C-H functionalization. researchgate.netnih.gov
Homogeneous Catalysis Utilizing this compound
This compound has emerged as a key reagent in homogeneous catalysis, particularly in the iridium-catalyzed C-H silylation of aromatic and heteroaromatic compounds. In these reactions, this compound serves as the source of the silyl group, which is incorporated into organic molecules, leading to the formation of valuable organosilicon compounds. The catalysts for these transformations are typically iridium(I) complexes generated in situ from a precursor and a specific ligand.
Research has demonstrated the effectiveness of iridium(I) complexes, such as those derived from 1/2[Ir(OMe)(COD)]2 and a bipyridine or phenanthroline ligand, in activating the C-H bonds of arenes for silylation with this compound. acs.orgacs.org The choice of ligand is crucial for the efficiency and regioselectivity of the reaction. For instance, the use of 2,9-diisopropyl-1,10-phenanthroline as a ligand with an iridium(I) catalyst has been shown to provide high yields and excellent regioselectivity in the silylation of various arenes with 1,2-di-sec-butyl-1,1,2,2-tetrafluorodisilane. acs.org
The iridium-catalyzed silylation using this compound has been successfully applied to a range of substrates, including arenes and heterocycles like pyrroles. thieme-connect.deepdf.pubepdf.pub In the case of pyrroles, the reaction of 1-(triisopropylsilyl)-1H-pyrrole with a this compound in the presence of an iridium(I) complex and a bipyridine ligand leads to the formation of the 3-silylated pyrrole (B145914) derivative. thieme-connect.deepdf.pubepdf.pub This highlights the utility of this method for the functionalization of electron-rich heterocyclic systems.
A notable application of aryltrifluorosilanes, synthesized using this compound, is their participation in subsequent rhodium-catalyzed conjugate addition reactions. core.ac.uk This demonstrates the synthetic utility of the products obtained from the initial silylation reaction, enabling further carbon-carbon bond formation. The rhodium-catalyzed addition of these aryltrifluorosilanes to activated alkenes requires an external fluoride (B91410) source to turn over the catalyst. core.ac.uk
The following table summarizes representative examples of the iridium-catalyzed C-H silylation of arenes using a this compound derivative.
| Arene Substrate | Iridium Catalyst System | This compound Derivative | Product | Yield | Reference |
| 1,2-Dimethylbenzene | 1/2[Ir(OMe)(cod)2] / dtbpy | 1,2-di-tert-butyl-1,1,2,2-tetrafluorodisilane | 4-Silyl-1,2-dimethylbenzene | 99% | vdoc.pub |
| 3-Chlorotoluene | [Ir(COD)(OMe)]2 / dtbpy | (t-BuF2Si)2 | Mixture of 3-chloro-5-silyltoluene and 3-chloro-2-silyltoluene | - | researchgate.net |
| Various Arenes | 1/2[Ir(OMe)(COD)]2 / 2,9-diisopropyl-1,10-phenanthroline | 1,2-di-sec-butyl-1,1,2,2-tetrafluorodisilane | Corresponding arylfluorosilanes | High | acs.org |
| 1-(triisopropylsilyl)-1H-pyrrole | [{Ir(OMe)(cod)}2] / 2-tert-butyl-1,10-phenanthroline | (t-BuF2Si)2 | 3-(tert-butyldifluorosilyl)-1-(triisopropylsilyl)-1H-pyrrole | - | thieme-connect.de |
Heterogeneous Catalysis Incorporating this compound Derivatives
There is currently a lack of available scientific literature and research on the application of this compound or its derivatives in the field of heterogeneous catalysis. The existing research predominantly focuses on the use of this compound as a reagent in homogeneous catalytic reactions, as detailed in the previous section. The synthesis of heterogeneous catalysts, such as supported catalysts or metal-organic frameworks, incorporating this compound derivatives has not been reported in the reviewed literature. Therefore, this remains an unexplored area of materials science and catalysis research.
Q & A
Q. What are the established methods for synthesizing Tetrafluorodisilane (Si₂F₄), and how can purity be verified experimentally?
- Methodological Answer : Synthesis typically involves direct fluorination of disilane (Si₂H₆) using fluorine gas (F₂) under controlled conditions (e.g., low temperature, inert atmosphere). Alternative routes include plasma-enhanced chemical vapor deposition (PECVD) for thin-film applications. To verify purity, employ gas chromatography-mass spectrometry (GC-MS) for trace impurity detection and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F NMR) to confirm molecular structure. Cross-validate with Fourier-transform infrared (FTIR) spectroscopy to identify Si-F vibrational modes .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS hazard classifications: Si₂F₄ is corrosive (Skin Corrosion Category 1C) and causes severe eye damage. Mandatory precautions include:
- Use of fume hoods and closed-system handling to avoid inhalation.
- Personal protective equipment (PPE): chemically resistant gloves (e.g., nitrile), face shields, and lab coats.
- Storage in sealed, corrosion-resistant containers under inert gas (argon/nitrogen).
Emergency protocols: Immediate rinsing with water for skin/eye exposure and neutralization of spills with calcium carbonate .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?
- Methodological Answer :
- ¹⁹F NMR : Provides precise information on fluorine chemical shifts and spin-spin coupling constants.
- Raman Spectroscopy : Identifies symmetric stretching modes of Si-F bonds (~700–800 cm⁻¹).
- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of silicon and fluorine.
Cross-correlate data with computational simulations (e.g., density functional theory, DFT) to validate assignments .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound be resolved?
- Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., calorimetry vs. gas-phase measurements). To resolve:
- Conduct a meta-analysis of existing data, categorizing by methodology.
- Perform high-precision quantum chemical calculations (CCSD(T)/CBS) to benchmark theoretical values.
- Replicate key experiments under standardized conditions (e.g., controlled pressure, temperature) using traceable calibration standards. Publish null results to highlight methodological pitfalls .
Q. What computational models best predict the reactivity of this compound with semiconductor precursors (e.g., silane, ammonia)?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states and activation energies for reactions (e.g., Si₂F₄ + NH₃ → SiN intermediates). Use hybrid functionals (B3LYP) with dispersion corrections.
- Molecular Dynamics (MD) : Simulate surface interactions during chemical vapor deposition (CVD) to predict film growth mechanisms.
Validate models against in situ mass spectrometry and ellipsometry data from CVD experiments .
Q. How should researchers design experiments to study decomposition pathways of this compound under varying conditions?
- Methodological Answer :
- Variable Selection : Systematically vary temperature (25–800°C), pressure (vacuum to 10 atm), and catalytic surfaces (e.g., platinum, silicon wafers).
- In Situ Monitoring : Use tunable diode laser absorption spectroscopy (TDLAS) to track gaseous byproducts (e.g., SiF₄, F₂).
- Post-Reaction Analysis : Apply X-ray diffraction (XRD) to identify solid residues and time-of-flight secondary ion mass spectrometry (ToF-SIMS) for surface composition. Compare kinetics models (Arrhenius vs. Eyring) to infer mechanisms .
Data Contradiction and Analysis
Q. What strategies address conflicting data on this compound’s thermal stability in semiconductor fabrication processes?
- Methodological Answer :
- Controlled Replication : Repeat stability tests using identical reactor geometries and gas flow rates to isolate variables.
- Surface Sensitivity Analysis : Use Auger electron spectroscopy (AES) to detect surface contaminants (e.g., oxygen) that may catalyze decomposition.
- Collaborative Studies : Share datasets with independent labs for blind validation. Apply statistical tools (e.g., ANOVA) to quantify inter-lab variability .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound research?
- Methodological Answer :
- Feasible : Prioritize experiments with accessible instrumentation (e.g., standard CVD setups over synchrotron-based methods).
- Novel : Explore understudied applications (e.g., Si₂F₄ as a fluorine source in plasma etching).
- Ethical : Adhere to fume hood protocols and waste disposal regulations for toxic byproducts.
- Relevant : Align with semiconductor industry needs for low-temperature deposition processes .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
